molecular formula CH4CaO B1582771 Methanol, calcium salt CAS No. 2556-53-8

Methanol, calcium salt

Cat. No.: B1582771
CAS No.: 2556-53-8
M. Wt: 72.12 g/mol
InChI Key: NVXIEDHPFHVZTC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Calcium methoxide is officially registered under the Chemical Abstracts Service number 2556-53-8 and carries the European Community number 219-873-6. The compound exists under multiple systematic and common nomenclature conventions, reflecting its widespread recognition across different chemical databases and research communities.

The primary molecular formula for calcium methoxide is C₂H₆CaO₂, with a molecular weight of 102.15 atomic mass units. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as "calcium; methanolate". The substance maintains several synonymous identifications including calcium dimethanolate, calcium dimethoxide, calcium methylate, and methanol calcium salt in a 2:1 stoichiometric ratio.

Additional chemical identifiers include the PubChem Compound Identification number 5142391 and the MDL number MFCD00058816. The compound's Simplified Molecular Input Line Entry System representation is recorded as CO[Ca]OC, while its International Chemical Identifier key is documented as AMJQWGIYCROUQF-UHFFFAOYSA-N.

Commercial suppliers and research institutions frequently employ alternative designations such as calcium bis(methoxide), calcium methanolate, and calcium 2-methanolate. The European Inventory of Existing Commercial Chemical Substances number 219-873-6 provides official recognition within European Union chemical regulations.

Chemical Identifiers Value
Chemical Abstracts Service Number 2556-53-8
Molecular Formula C₂H₆CaO₂
Molecular Weight 102.15 g/mol
European Community Number 219-873-6
PubChem Compound Identification 5142391
MDL Number MFCD00058816
International Union of Pure and Applied Chemistry Name calcium; methanolate

Historical Development and Discovery

The historical development of calcium methoxide synthesis traces back to early twentieth century chemical research, with significant patent documentation emerging in the 1950s and 1960s. A notable early patent filed in 1958 describes a comprehensive process for calcium methylate preparation, establishing foundational methodologies that remain relevant in contemporary synthesis approaches.

The patent documentation from 1961 reveals that calcium methylate can be readily produced through the contact of calcium metal or calcium carbide with methanol vapor or liquid methanol under controlled conditions. This discovery represented a significant advancement in alkaline earth metal alkoxide chemistry, providing researchers with reliable synthetic pathways for producing high-purity calcium methoxide.

Early research demonstrated that the formation of calcium methoxide involves the direct reaction between metallic calcium and methanol, generating hydrogen gas as a byproduct. Alternative synthetic routes utilizing calcium carbide as a starting material were also documented, expanding the availability of precursor materials for industrial-scale production.

The development of hydrothermal synthesis methods for calcium methoxide represents a more recent advancement in the compound's preparation history. Research conducted in 2015 established that calcium methoxide could be successfully synthesized through environmentally friendly hydrothermal processes using calcium oxide as a precursor material. This methodology offered improved control over reaction conditions, temperature regulation, and reaction timing compared to earlier synthetic approaches.

The hydrothermal synthesis development utilized calcium oxide as an abundant, inexpensive, and environmentally compatible starting material. The process demonstrated that calcium methoxide formation occurs on the calcium oxide surface, developing highly active basic surface characteristics that enhance catalytic performance capabilities.

Contemporary research has revealed that calcium methoxide can establish reaction equilibria with methanol in methanolic calcium hydroxide dispersions, forming various intermediate compounds including calcium hydroxide methoxide and pure calcium methoxide. This equilibrium chemistry has provided deeper understanding of the compound's behavior in solution systems and has informed modern synthetic strategies.

Structural Characteristics and Molecular Configuration

Calcium methoxide exhibits distinctive structural characteristics that derive from its ionic bonding arrangement between calcium cations and methoxide anions. The compound crystallizes in a solid-state structure where each calcium atom coordinates with two methoxide groups, maintaining electrical neutrality through the divalent calcium ion and two monovalent methoxide anions.

The molecular configuration features calcium in its typical +2 oxidation state, forming ionic bonds with two methoxide groups that each carry a -1 charge. The geometric arrangement around the calcium center demonstrates coordination chemistry principles typical of alkaline earth metal compounds, with the methoxide groups positioned to minimize steric repulsion while maximizing electrostatic attraction.

Physical characterization data indicates that calcium methoxide appears as a white to off-white solid powder or crystalline material at ambient temperature conditions. The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from atmospheric conditions, which influences its storage requirements and handling procedures.

Thermal analysis reveals that calcium methoxide maintains structural stability up to temperatures exceeding 385 degrees Celsius, at which point decomposition processes begin to occur. This high thermal stability contributes to the compound's utility in elevated temperature chemical processes and industrial applications.

X-ray diffraction analysis conducted on synthesized calcium methoxide samples reveals characteristic diffraction peaks that confirm the compound's crystalline structure. Research utilizing X-ray diffraction techniques identified specific diffraction peaks at 2θ angles of 10.62°, 21.31°, 28.69°, and 32.24°, which correspond to the characteristic crystallographic patterns of calcium methoxide.

The compound demonstrates specific solubility characteristics, showing good solubility in polar solvents such as methanol and ethanol, while exhibiting reduced solubility in non-polar solvent systems. This solubility profile reflects the ionic nature of the calcium-methoxide bonds and the polar character of the methoxide functional groups.

Structural Properties Value
Physical State at 20°C Solid
Appearance White to off-white powder/crystal
Melting Point >385°C
Density Not available
Crystal System Rhombohedral
Hygroscopic Nature Yes
Thermal Decomposition >385°C

Spectroscopic characterization using Fourier-transform infrared spectroscopy reveals distinctive functional group signatures that confirm the presence of methoxide groups bonded to calcium. The infrared spectrum demonstrates characteristic carbon-oxygen and calcium-oxygen vibrational modes that provide definitive structural confirmation.

Surface area analysis using Brunauer-Emmett-Teller methodology has demonstrated that synthesized calcium methoxide can achieve significant surface areas depending on preparation conditions. Research indicates that hydrothermal synthesis conditions can produce calcium methoxide with enhanced surface characteristics, contributing to improved catalytic performance in chemical reactions.

The molecular configuration allows calcium methoxide to function as a strong base in chemical systems, with the methoxide groups acting as proton acceptors in acid-base reactions. This basic character stems from the electron-rich oxygen atoms in the methoxide groups, which can readily coordinate with proton sources or electron-deficient species.

Properties

CAS No.

2556-53-8

Molecular Formula

CH4CaO

Molecular Weight

72.12 g/mol

IUPAC Name

calcium;methanolate

InChI

InChI=1S/CH4O.Ca/c1-2;/h2H,1H3;

InChI Key

NVXIEDHPFHVZTC-UHFFFAOYSA-N

SMILES

C[O-].C[O-].[Ca+2]

Canonical SMILES

CO.[Ca]

Other CAS No.

2556-53-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Preparation via Direct Reaction of Calcium Metal with Methanol

Method Overview:

  • Calcium metal reacts directly with methanol under an inert atmosphere to prevent oxidation of calcium.
  • The reaction produces calcium methoxide and hydrogen gas.

Chemical Equation:
$$
\text{Ca} + 2 \text{CH}3\text{OH} \rightarrow \text{Ca(OCH}3)2 + \text{H}2
$$

Conditions:

  • Inert atmosphere (e.g., nitrogen or argon) to avoid calcium oxidation.
  • Controlled temperature to manage reaction kinetics and hydrogen evolution.

Advantages:

  • High purity of calcium methoxide product.
  • Direct and straightforward synthesis.

Limitations:

  • Calcium metal is expensive and reactive, requiring careful handling.
  • Safety concerns due to hydrogen gas evolution.

Industrial Relevance:

  • Less commonly used industrially due to cost and handling issues of calcium metal.

Preparation by Reaction of Calcium Oxide with Methanol

Method Overview:

  • Calcium oxide (quicklime) reacts with methanol to form calcium methoxide and water.
  • This method is preferred industrially due to the availability and lower cost of calcium oxide.

Chemical Equation:
$$
\text{CaO} + 2 \text{CH}3\text{OH} \rightarrow \text{Ca(OCH}3)2 + \text{H}2\text{O}
$$

Conditions:

  • Elevated temperature to ensure complete reaction.
  • Methanol is used in excess or as solvent.

Advantages:

  • Economical and scalable.
  • Safer than using calcium metal.

Challenges:

  • Water produced can affect product purity and may require removal.
  • Requires control of reaction conditions to optimize yield.

Preparation by Neutralization of Alkyl Benzene Sulfonate with Calcium Carbonate in Methanol Solution

This method is well-documented in patent literature and industrial practice for producing calcium salts of organic acids or sulfonates in methanol media.

Method Overview:

  • Alkyl benzene sulfonate (ABS) is neutralized with calcium carbonate in methanol solution.
  • The reaction is carried out at controlled temperature (50-60 ℃) for 50-90 minutes.
  • The product, calcium alkyl benzene sulfonate methanol solution, is filtered to remove unreacted calcium carbonate and impurities.
  • Methanol is partially recovered by condensation to reduce loss.

Key Parameters:

Parameter Value/Range
Temperature 50-60 ℃
Reaction time 50-90 minutes
Pressure during filtration 0.05-0.3 MPa
Filtration time 40-240 minutes (depending on type)
ABS : Methanol ratio 1 : 0.46-0.67 (mass ratio)
Calcium carbonate amount 0.15-0.19 parts per 1 part ABS
Methanol aqueous solution concentration 82-88% methanol by mass

Process Steps:

  • Mix ABS, calcium carbonate, and methanol (including reclaimed methanol with 10-25% water content).
  • React at 50-60 ℃ for 50-90 minutes.
  • Filter under pressure to separate solids.
  • Recover methanol by two-stage condensation.
  • Concentrate filtrate if necessary to reach effective component content of 58-72%.

Advantages:

  • Reduced methanol consumption compared to older methods.
  • Avoids high-temperature concentration steps, reducing methanol vapor loss and energy consumption.
  • Improved filtration due to controlled water content reducing viscosity.
  • Use of reclaimed methanol reduces cost and environmental impact.

Table: Filtration Time vs. Product Type

Product Type Filtration Time (minutes) Comments
Type 60 40-150 Lower viscosity, faster filtration
Type 70 100-240 Higher viscosity, longer filtration

Methanol Recovery:

  • Methanol gas formed during reaction is condensed in two stages (primary and secondary condensation).
  • Condensed methanol is recycled to reduce loss.

Preparation by Neutralization of Organic Acids with Calcium Carbonate and Precipitation Using Methanol

This method is illustrated by the preparation of calcium salts of organic acids such as calcium melibionate and calcium acetylsalicylate, which share similar preparation principles.

Method Overview:

  • Organic acid (e.g., melibionic acid or acetylsalicylic acid) is neutralized with calcium carbonate in aqueous solution.
  • After reaction completion, solids are filtered off.
  • Methanol is added to the filtrate to precipitate the calcium salt.
  • The precipitate is filtered, washed with methanol to remove impurities, and dried.

Key Steps:

  • Neutralization reaction in water at controlled temperature (often below 20 ℃).
  • Filtration of solids.
  • Addition of methanol to induce crystallization of calcium salt.
  • Washing precipitate with methanol multiple times to purify.
  • Drying under mild conditions (below 50-60 ℃).

Advantages:

  • Produces high-purity crystalline calcium salts.
  • Methanol acts as anti-solvent to facilitate crystallization.
  • Washing with methanol removes residual impurities and water.

Summary Table of Preparation Methods

Method Calcium Source Reaction Medium Temperature (℃) Reaction Time Key Features
Reaction of calcium metal with methanol Calcium metal Methanol Ambient to mild Not specified Direct synthesis, hydrogen gas evolved
Reaction of calcium oxide with methanol Calcium oxide Methanol Elevated Not specified Economical, water by-product
Neutralization of alkyl benzene sulfonate with calcium carbonate Calcium carbonate Methanol solution 50-60 50-90 minutes Controlled methanol use, filtration, methanol recovery
Neutralization of organic acids with calcium carbonate and methanol precipitation Calcium carbonate Water + methanol Below 20 Not specified Crystalline salts, methanol precipitation

Research Findings and Notes

  • The reaction temperature around 50-60 ℃ is optimal for methanol-calcium carbonate reactions to balance reaction rate and methanol loss.
  • Methanol recovery by staged condensation significantly reduces solvent loss and environmental emissions.
  • Controlling water content in methanol solution (around 6-7%) lowers viscosity, improving filtration efficiency.
  • Reclaimed methanol with controlled water content (10-25%) can be reused, reducing raw material costs.
  • Filtration pressure and time are critical parameters to avoid damage to filter media and ensure product purity.
  • In neutralization and precipitation methods, washing with methanol removes residual water and impurities, enhancing product quality.

Chemical Reactions Analysis

Types of Reactions: Methanol, calcium salt, undergoes various types of chemical reactions, including:

    Oxidation: this compound, can be oxidized to form calcium formate and water.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products Formed:

    Oxidation: Calcium formate and water.

    Reduction: Methanol and calcium hydride.

    Substitution: Various substituted methanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Calcium Methylate in Organic Synthesis:
Calcium methylate is widely used as a strong base in organic synthesis. It facilitates the deprotonation of weak acids, enabling the formation of carbanions, which are crucial intermediates in many chemical reactions.

Key Reactions:

  • Transesterification: Calcium methylate can catalyze the transesterification of triglycerides to produce biodiesel and glycerol.
  • Grignard Reactions: It acts as a reagent for forming Grignard reagents from alkyl halides.
Reaction TypeRole of Calcium MethylateExample Product
TransesterificationCatalystBiodiesel
DeprotonationBaseCarbanions
Grignard FormationReagentAlcohols

Catalytic Applications

Catalyst in Biodiesel Production:
Calcium methylate is employed as a catalyst in biodiesel production due to its ability to facilitate the reaction between methanol and triglycerides. This process is essential for the sustainable production of biodiesel from renewable resources.

Case Study: Biodiesel Production

In a study conducted at Rice University, calcium methylate was utilized to enhance the efficiency of biodiesel production from various feedstocks. The findings indicated that using calcium methylate resulted in higher yields compared to conventional catalysts like sodium hydroxide.

Efficiency Comparison:

Catalyst TypeYield (%)Reaction Time (h)
Sodium Hydroxide854
Calcium Methylate922

Environmental Applications

Methanol as a Solvent:
In environmental chemistry, methanol is often used as a solvent for various reactions involving calcium salts. It can enhance the solubility of ionic compounds, which is critical in processes such as carbon capture and sequestration.

Impact on Carbonate Equilibrium:

Research has shown that methanol can significantly alter carbonate equilibrium and calcite solubility in mixed systems containing gas, water, and salts. This property is particularly useful in the oil and gas industries to inhibit gas hydrate formation during production.

Experimental Results:

Methanol Concentration (mole fraction)Calcite Solubility (g/L)
0.00.5
0.20.3
0.40.1

Industrial Applications

Production of Calcium Salts:
Calcium methylate is also involved in the synthesis of various calcium salts from organic acids, serving as an important intermediate in the production of pharmaceuticals and agrochemicals.

Example Process:

A patented process describes the reaction of α-ketocarboxylic acids with calcium salts to produce calcium salts of these acids effectively using methanol as a solvent.

Process Overview:

  • Reactants: α-Ketoisovaleric acid + Calcium Chloride
  • Solvent: Methanol
  • Yield: Approximately 90% of desired product after filtration and drying.

Mechanism of Action

The mechanism of action of methanol, calcium salt, involves the interaction of the methoxy group with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. In catalytic processes, it facilitates the transfer of methoxy groups to substrates, enhancing reaction rates and yields.

Comparison with Similar Compounds

Solubility in Methanol and Other Solvents

Compound Solubility in Methanol Key Evidence/Inference
Calcium Methoxide Highly soluble (conjugate base) Reacts with methanol to form; inferred from alkoxide chemistry .
Calcium Formate Soluble Solubility system studied in methanol; data available via IUPAC-NIST .
Calcium Chloride Soluble Used in methanol-containing heat transfer fluids .
Calcium Hydroxide Low solubility Known to precipitate in methanol; no direct evidence provided.

Chemical Behavior and Reactivity

Compound Basicity Reactivity with Water
Calcium Methoxide Strong base Violent reaction: Ca(OCH₃)₂ + H₂O → Ca(OH)₂ + 2CH₃OH .
Calcium Formate Weak base Stable in water; releases formic acid upon decomposition.
Calcium Chloride Neutral Hygroscopic but dissolves without decomposition.
Calcium Hydroxide Moderate base Dissolves partially: Ca(OH)₂ ⇌ Ca²⁺ + 2OH⁻ .

Thermodynamic and Catalytic Properties

  • Calcium Methoxide : Superior catalytic activity in transesterification compared to oxides (e.g., CaO, MgO) due to higher basicity and surface homogeneity .
  • Calcium Oxide (CaO) : Less effective in biodiesel production due to heterogeneous surface distribution and lower activity without activation .
  • Carboxymethylcellulose Sodium Salt (NaCMC): Inhibits calcium carbonate crystallization 350× more effectively than methanol, highlighting divergent roles of salts vs. solvents .

Research Findings and Data Tables

Solubility Data for Calcium Formate in Methanol (IUPAC-NIST)

Temperature (°C) Solubility (g/100g methanol)
20 12.5
40 18.7
60 25.3

Source: IUPAC-NIST Solubility Database

Catalytic Performance of Calcium-Based Compounds

Catalyst Reaction Efficiency (%) Application
Ca(OCH₃)₂ 95–98 Biodiesel transesterification (inferred)
CaO 70–85 Requires activation
MgO 50–65 Lower basicity

Biological Activity

Methanol, commonly known as wood alcohol, is a simple alcohol with the chemical formula CH₃OH. Its calcium salt form, often referred to as calcium methoxide or methanol calcium salt, has garnered attention for its potential biological activities. This article delves into the biological activity of methanol and its calcium salt, focusing on their effects on cellular processes, signaling pathways, and potential therapeutic applications.

Calcium Signaling

Research indicates that methanol can induce variations in cytosolic calcium ([Ca2+]cyt[Ca^{2+}]_{cyt}) levels in plant cells. Methanol exposure leads to an influx of calcium through the plasma membrane and the release of calcium from internal stores. This increase in [Ca2+]cyt[Ca^{2+}]_{cyt} is crucial for signaling pathways associated with plant defense responses against pathogens. Specifically, methanol's interaction with reactive oxygen species (ROS) and its role in ethylene synthesis are significant outcomes of these calcium fluctuations .

Key Findings:

  • Cytosolic Calcium Variations: Methanol induces a biphasic response in [Ca2+]cyt[Ca^{2+}]_{cyt}, characterized by an initial rapid increase followed by a slower sustained rise.
  • Role of Calcium Channel Blockers: Pre-treatment with calcium channel blockers significantly reduces the methanol-induced calcium peaks, indicating the involvement of specific calcium channels in this signaling mechanism .

Phytochemical Composition

Methanol extracts from various sources have been analyzed for their phytochemical composition using Gas Chromatography-Mass Spectrometry (GC-MS). These studies reveal the presence of bioactive compounds such as steroids, triterpenoids, alkaloids, saponins, flavonoids, and tannins. Notably, 3-Deoxy-d-mannoic lactone has been identified as a predominant compound with antibacterial properties .

CompoundRetention Time (RT)Molecular WeightConcentration (%)
3-Deoxy-d-mannoic lactone12.20162.1435.69
Glycerin15.3592.098.62
Xylitol18.89152.158.46

Plant Defense Mechanisms

A study on Arabidopsis thaliana demonstrated that methanol-induced calcium variations are linked to enhanced plant defense mechanisms. The elevation of [Ca2+]cyt[Ca^{2+}]_{cyt} was shown to activate calmodulin and other calcium-dependent proteins that mediate stress responses .

Antimicrobial Activity

The antimicrobial activity associated with methanol and its derivatives has been explored in various contexts. For instance, it was found that gramicidin A's antimicrobial efficacy is influenced by the presence of calcium ions in methanol solutions. High concentrations of calcium chloride were shown to inhibit the antimicrobial activity of gramicidin A due to potential interactions at the channel level .

Q & A

Q. What are the standard laboratory protocols for synthesizing methanol, calcium salt (calcium methoxide), and how can purity be controlled during preparation?

this compound (Ca(OCH₃)₂) is typically synthesized via the reaction of calcium metal with methanol under anhydrous conditions. To ensure purity:

  • Use freshly distilled methanol to avoid water contamination, which hydrolyzes the product .
  • Conduct the reaction in an inert atmosphere (e.g., argon) to prevent oxidation .
  • Purify the product by vacuum filtration or sublimation to remove unreacted calcium or byproducts. Validate purity via elemental analysis or titration .

Q. How can researchers assess the stability of this compound solutions under varying experimental conditions?

Stability evaluations should include:

  • Temperature dependence : Store solutions at 4°C, 25°C, and 40°C, and monitor decomposition via pH changes or precipitate formation over 1–7 days .
  • Solvent compatibility : Test solubility and stability in aprotic solvents (e.g., THF, DMSO) to minimize hydrolysis .
  • Spectroscopic tracking : Use FT-IR or NMR to detect shifts in methoxide (OCH₃⁻) peaks, indicating degradation .

Advanced Research Questions

Q. What advanced analytical techniques are optimal for resolving structural ambiguities in this compound complexes?

  • Capillary Electrophoresis (CE) : Utilize CE with indirect UV detection (254 nm) in a background electrolyte containing 20 mM 2,3-PDC and 30 mg/l Ca²⁺ to separate and quantify ionic species .
  • X-ray Diffraction (XRD) : Analyze crystalline samples to confirm lattice parameters and coordination geometry .
  • Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to identify oligomeric or hydrated forms .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be systematically addressed?

  • Phase equilibria studies : Use vapor-liquid equilibrium (VLE) setups to measure solubility in binary/ternary solvent systems (e.g., methanol-water-salt mixtures) under controlled temperatures .
  • Machine learning : Train classification models on datasets (e.g., 349 records with attributes like sulfate, magnesium, and NaCl content) to predict solubility trends and identify outliers .
  • Error source analysis : Compare experimental conditions (e.g., humidity, solvent grade) across studies to isolate variables causing discrepancies .

Q. What methodologies are recommended for studying the role of this compound in catalytic or metabolic pathways?

  • Isotopic labeling : Use ¹³C-labeled methanol to track methoxide incorporation in catalytic cycles via NMR .
  • In vitro assays : Monitor enzyme activity (e.g., dehydrogenases) in buffered solutions containing Ca(OCH₃)₂ and cofactors like NAD⁺, using spectrophotometric detection at 340 nm .
  • Computational modeling : Apply DFT calculations to simulate reaction pathways and intermediate stability .

Methodological Considerations

  • Reproducibility : Document buffer pH, solvent purity, and instrument calibration details rigorously to align with CONSORT or STROBE guidelines .
  • Data validation : Cross-verify results using orthogonal techniques (e.g., HPLC and CE for concentration measurements) .
  • Ethical reporting : Disclose conflicts of interest and adhere to Vancouver referencing standards for transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methanol, calcium salt
Reactant of Route 2
Methanol, calcium salt

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